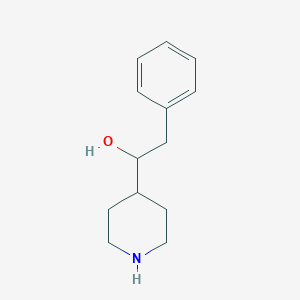
trans-3-Aminocyclohexanecarboxylic acid hydrochloride
Descripción general
Descripción
“trans-3-Aminocyclohexanecarboxylic acid hydrochloride” is a chemical compound used as a biochemical reagent . It is soluble in water and glycerol but insoluble in ethanol and chloroform . It is typically stored away from strong oxidizing agents in cool, dry conditions within well-sealed containers .
Molecular Structure Analysis
The molecular formula of “trans-3-Aminocyclohexanecarboxylic acid hydrochloride” is C7H14ClNO2 . Its molecular weight is 179.64 g/mol.Physical And Chemical Properties Analysis
“trans-3-Aminocyclohexanecarboxylic acid hydrochloride” is a solid compound . It is soluble in water and glycerol, but insoluble in ethanol and chloroform . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .Aplicaciones Científicas De Investigación
Optical Rotations and Derivatives
Trans-3-Aminocyclohexanecarboxylic acid hydrochloride's derivatives have been explored for their optical activity. For instance, studies have demonstrated how optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives show consistent signs of optical rotations, indicating their potential utility in optical applications (Nohira, Ehara, & Miyashita, 1970).
Peptide Synthesis
This chemical has been used in the synthesis of peptides. Specifically, its insertion into di- and tri-peptides has been described, showcasing its role in developing peptide structures with potentially novel properties (Škarić, Kovačević, & Škarić, 1976).
Building Block for Helical β-Peptides
It serves as an essential building block for helical β-peptides. Its utility in synthesizing enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a significant component in β-peptides, has been noted, offering avenues for creating structurally unique peptides (Berkessel, Glaubitz, & Lex, 2002).
Enantioselective Synthesis
The compound has found use in the enantioselective synthesis of gamma-amino acids, demonstrating its value in creating enantiomerically pure substances. This is particularly relevant in the pharmaceutical industry, where the chirality of compounds can significantly impact their biological activity (Winkler, Knall, Kulterer, & Klempier, 2007).
Conformational Analysis
Studies have also utilized trans-3-Aminocyclohexanecarboxylic acid hydrochloride in conformational analysis, especially in understanding the structural behavior of peptide oligomers. This includes exploring how different amino acid configurations affect the overall structure of peptides (Choi, Ivancic, Guzei, & Gellman, 2013).
Mecanismo De Acción
While specific information on the mechanism of action for “trans-3-Aminocyclohexanecarboxylic acid hydrochloride” is not available, it’s worth noting that similar compounds like Tranexamic acid, a synthetic derivative of lysine, act as antifibrinolytics. They competitively inhibit the activation of plasminogen to plasmin .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
(1R,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUHXQPJYJANEO-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Aminocyclohexanecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B1391409.png)





![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)
![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)





